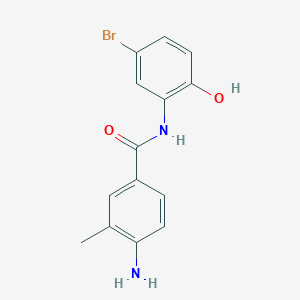

4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide

Description

Properties

IUPAC Name |

4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2/c1-8-6-9(2-4-11(8)16)14(19)17-12-7-10(15)3-5-13(12)18/h2-7,18H,16H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFGFUNDNVKGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Br)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide typically involves a multi-step process. One common method includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-hydroxybenzoic acid and 3-methylaniline.

Formation of Intermediate: The 5-bromo-2-hydroxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

Amide Formation: The acid chloride is then reacted with 3-methylaniline in the presence of a base such as triethylamine (TEA) to form the desired amide intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)

Reduction: H2, Pd/C, NaBH4 (sodium borohydride)

Substitution: NaOH (sodium hydroxide), ROH (alcohols)

Major Products

Oxidation: Formation of carbonyl derivatives

Reduction: Formation of amino derivatives

Substitution: Formation of hydroxyl or alkoxy derivatives

Scientific Research Applications

Chemistry

- Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. It can participate in various chemical reactions such as oxidation, reduction, and substitution.

Biology

- Enzyme Inhibition: Research indicates that 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide can inhibit several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-amylase, and HIV-protease. This inhibition suggests potential applications in treating diseases related to these enzymes.

- Antimicrobial Properties: Similar compounds have demonstrated antibacterial and antifungal activities, indicating that this compound may also possess such properties worth exploring in medicinal chemistry.

Medicine

- Antiviral Activity: Preliminary studies suggest that derivatives of this compound could exhibit antiviral effects against viruses such as hepatitis B virus (HBV) by increasing intracellular levels of specific proteins that inhibit viral replication .

- Anti-cancer Potential: The compound is being investigated for its potential anti-neoplastic properties, targeting cancer cells through various mechanisms including apoptosis induction and cell cycle arrest.

Industry

- Specialty Chemicals Development: The compound is utilized in developing specialty chemicals with specific functional properties for industrial applications.

Case Studies

-

Antiviral Activity Study:

A study evaluated the antiviral capabilities of N-phenylbenzamide derivatives against HBV. It was found that compounds structurally similar to this compound showed significant inhibition of HBV replication by enhancing intracellular levels of antiviral proteins like APOBEC3G . -

Enzyme Inhibition Research:

Research highlighted the inhibitory effects on acetylcholinesterase by similar compounds, suggesting potential therapeutic avenues for treating neurodegenerative diseases like Alzheimer's disease through selective enzyme modulation.

Mechanism of Action

The mechanism of action of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific interactions with cellular components.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Sulfamethoxazole (4-Amino-N-(5-methylisoxazol-3-yl)-benzenesulfonamide)

- Structure : Replaces the benzamide core with a sulfonamide group and a 5-methylisoxazole ring.

- Properties: Known for antimicrobial activity due to sulfonamide's inhibition of dihydropteroate synthase. The pKa of 2.7 enhances solubility in acidic environments .

N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide

- Structure : Features a thiazole ring and additional chloro substituents.

- Properties : The thiazole moiety and halogenated aromatic rings likely enhance metabolic stability and receptor binding affinity.

- Comparison : The absence of a thiazole ring in the target compound may limit its interaction with certain enzymes but improve solubility due to the hydroxyl group .

4-Amino-N-(4-aminophenyl)benzamide

- Structure: Contains dual amino groups on both benzoyl and phenyl rings.

- Properties: The electron-rich amino groups may facilitate coordination with metal ions or participation in Schiff base formation.

Key Structural Differences and Implications

| Feature | Target Compound | Sulfamethoxazole | N-(5-Bromo-4-phenyl-thiazol-2-yl)-... |

|---|---|---|---|

| Core Structure | Benzamide | Sulfonamide | Benzamide with thiazole |

| Key Substituents | 4-amino, 3-methyl, 5-Br, 2-OH | 4-amino, 5-methylisoxazole | 3,5-dichloro, 2-OH, thiazole |

| Molecular Weight (est.) | ~350 g/mol | 253.28 g/mol | ~420 g/mol |

| Solubility | Moderate (hydroxyl group) | High (sulfonamide, low pKa) | Low (chloro groups, thiazole) |

| Bioactivity | Unknown | Antimicrobial | Undisclosed (likely enzyme inhibition) |

Biological Activity

4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a benzamide core with substitutions that enhance its reactivity and biological activity. The presence of the amino , bromo , and hydroxy groups contributes to its unique properties, making it a versatile candidate for further pharmaceutical development.

Target of Action

Research indicates that compounds with similar structures exhibit a broad spectrum of medicinal properties, including:

- Antibacterial

- Antifungal

- Anti-neoplastic

- Antiulcer

- Antiviral activities

These effects are primarily attributed to their ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.

Mode of Action

This compound is believed to act as a Schiff base formed through the reaction of 5-bromosalicylaldehyde with sulfamethoxazole. This reaction facilitates the compound's interaction with biological macromolecules.

Biochemical Pathways

The compound has been shown to inhibit several key enzymes:

- Acetylcholinesterase (AChE)

- Butyrylcholinesterase (BChE)

- α-Amylase

- HIV-protease

These interactions suggest that the compound may modulate various biochemical pathways, leading to its pharmacological effects.

Pharmacokinetics

This compound is stable in air and moisture, demonstrating solubility in solvents like dioxane, DMF, and DMSO. This stability is crucial for its potential use in therapeutic applications, allowing for effective formulation and delivery.

Antimicrobial Activity

Studies have indicated that this compound exhibits potent antimicrobial properties. For instance, derivatives have been reported to inhibit the growth of Mycobacterium tuberculosis effectively . The structure-activity relationship (SAR) analysis shows that modifications at specific positions can enhance or diminish biological activity.

Anticancer Potential

Research into similar compounds has revealed promising anticancer activities. For example, certain benzamide derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines, suggesting that this compound could also possess such properties .

Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of various benzamide derivatives on AChE and BChE. Results indicated that this compound showed significant inhibition compared to control compounds, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Study 2: Antimycobacterial Activity

In another investigation, a series of amido bromophenol derivatives were synthesized and tested against Mycobacterium tuberculosis. The results demonstrated that compounds structurally related to this compound exhibited strong inhibitory activity against this pathogen, supporting its potential as an antitubercular agent .

Comparative Analysis

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| This compound | Antibacterial, Anticancer | Unique bromo and hydroxy substitutions |

| 4-amino-N-(3-methylphenyl)-3-methylbenzamide | Moderate antibacterial | Lacks bromo group |

| 4-amino-N-(5-chloro-2-hydroxyphenyl)-3-methylbenzamide | Antifungal | Chlorine substitution affects activity |

The comparative analysis reveals that the presence of the bromo group in this compound significantly enhances its biological activity compared to similar compounds.

Q & A

Q. Table 1. Comparative Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | 45.2 | Suitable for stock solutions |

| PBS (pH 7.4) | 0.12 | Requires co-solvents for assays |

| Ethanol | 8.7 | Limited utility in cell studies |

Q. Table 2. Synthetic Yield Optimization

| Temperature (°C) | Solvent | Time (hrs) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 80 | DMF | 24 | 72 | 98.5 |

| 100 | THF | 36 | 65 | 97.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.